1-[(5-ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a piperazine core linked to a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 5-ethylthiophen-2-ylsulfonyl group. The triazolopyridazine scaffold is commonly associated with bromodomain and extraterminal (BET) protein inhibition, as seen in clinical candidates like AZD5153 . The sulfonyl group enhances solubility and metabolic stability, while the ethylthiophene substituent may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-2-12-3-6-15(24-12)25(22,23)20-9-7-19(8-10-20)14-5-4-13-17-16-11-21(13)18-14/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPJTCFRWSQFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS Number: 946305-39-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.6 g/mol. Its structure features a piperazine ring substituted with a triazolo-pyridazine moiety and a sulfonyl group linked to an ethylthiophen moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 420.6 g/mol |
| CAS Number | 946305-39-1 |
| Solubility | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including resistant Gram-positive pathogens. The sulfonamide group is often associated with enhanced antibacterial properties due to its ability to inhibit folate synthesis in bacteria.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that compounds with triazole and pyridazine frameworks can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways associated with cell proliferation and survival.
Case Study:
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was observed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the importance of the triazolo-pyridazine moiety in enhancing biological activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : Some studies suggest that the triazole ring may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility profile suggests moderate absorption characteristics.
- Distribution : Lipophilicity may allow for efficient tissue distribution.
- Metabolism : The presence of sulfur and nitrogen atoms indicates potential metabolic pathways involving cytochrome P450 enzymes.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Comparison with Similar Compounds
Research Findings and Data Gaps
Table 2: Activity and Solubility Data
- Critical Gaps: The target compound lacks explicit biological data (e.g., IC₅₀, pharmacokinetics), making direct comparisons speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
